3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one
Description
3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one is a synthetic coumarin derivative featuring a sulfonamide-linked azepane ring at position 3 and an ethoxy group at position 8. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties. This compound’s structural uniqueness lies in the combination of a seven-membered saturated azepane ring and a sulfonyl linker, distinguishing it from simpler coumarin derivatives.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-2-22-14-9-7-8-13-12-15(17(19)23-16(13)14)24(20,21)18-10-5-3-4-6-11-18/h7-9,12H,2-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBLCUVWJPEUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one typically involves multi-step organic reactions One common approach starts with the preparation of the chromenone core, which can be synthesized through the Pechmann condensation reaction involving resorcinol and ethyl acetoacetate The resulting chromenone is then subjected to sulfonylation using azepane-1-sulfonyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol-substituted chromenones.
Substitution: Various alkyl or aryl ether derivatives.
Scientific Research Applications
3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the chromenone core.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one is primarily related to its interaction with biological macromolecules. The chromenone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonyl group may interact with proteins, altering their function and leading to various biological effects. The ethoxy group can enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Research Findings and Discussion
- Structural Insights :
Crystallographic software like SHELX and ORTEP-3 could elucidate conformational preferences of these compounds, particularly the azepane ring’s puckering and sulfonyl group orientation. - Activity Predictions :
The azepane sulfonyl group’s flexibility may enhance inhibition of serine proteases (e.g., thrombin), while bromophenyl-thiazole derivatives (CAS 308297-89-4) might target kinases or GPCRs due to steric bulk. - Synthetic Challenges : Introducing azepane sulfonyl requires multi-step sulfonylation, whereas phenyl sulfonyl derivatives are more straightforward to synthesize.
Biological Activity
3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one is a synthetic compound that has emerged as a subject of interest in medicinal chemistry. Its unique structural features, which include a chromenone core and an azepane-1-sulfonyl group, suggest potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's chromenone core allows for diverse interactions at the molecular level, influencing its biological efficacy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially reducing cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
- Gene Expression Alteration : The compound may affect the expression of genes related to inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various pathogens:
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 40 |
| Escherichia coli | 14 | 60 |
| Salmonella typhimurium | 15 | 50 |
| Candida albicans | 13 | 70 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound was evaluated in various cancer cell lines. A study reported that the compound exhibited cytotoxic effects against breast cancer cells with an IC50 value of approximately 5 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Case Studies
- Breast Cancer Study : In a study involving MCF7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant cell death compared to controls. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.
- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against drug-resistant strains of Staphylococcus aureus. Results showed a reduction in bacterial load in treated subjects compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
